Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
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Overview
Description
Heparin sodium is a naturally occurring glycosaminoglycan widely used as an anticoagulant. It is derived from the mucous membranes of pig intestines and is known for its ability to prevent blood clotting. Heparin sodium is commonly used in medical settings to treat and prevent conditions such as deep vein thrombosis, pulmonary embolism, and during surgeries to maintain blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin sodium is not typically synthesized chemically due to its complex structure. Instead, it is extracted from animal tissues, primarily pig intestines. The extraction process involves several steps:
Pretreatment: The raw material is pretreated using a salt-resolving technique.
Oxidation: The material undergoes oxidation.
Adsorption: An ion-exchange resin is used for adsorption.
Washing and Elution: The material is washed and eluted.
Ultrafiltration: The product is ultrafiltered.
Freeze-Drying: Finally, the product is freeze-dried to obtain heparin sodium.
Industrial Production Methods: The industrial production of heparin sodium involves large-scale extraction from pig intestines. The process is designed to be efficient and environmentally friendly, avoiding the use of organic solvents. This method ensures high product quality and is suitable for large-scale production .
Chemical Reactions Analysis
Heparin sodium undergoes various chemical reactions, including:
Oxidation: Heparin sodium can be oxidized to form different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Hydrolysis: Heparin sodium can be hydrolyzed to break down into smaller fragments.
Common Reagents and Conditions:
Oxidizing Agents: Used in oxidation reactions.
Ion-Exchange Resins: Used in adsorption processes.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed:
Oxidized Derivatives: Formed during oxidation.
Substituted Compounds: Formed during substitution reactions.
Hydrolyzed Fragments: Formed during hydrolysis
Scientific Research Applications
Heparin sodium has a wide range of applications in scientific research:
Chemistry: Used in the study of glycosaminoglycans and their interactions.
Biology: Plays a role in cell culture media to prevent cell aggregation.
Medicine: Widely used as an anticoagulant in the treatment and prevention of thrombosis, during surgeries, and in dialysis.
Industry: Used in the production of serum-free media for cell culture .
Mechanism of Action
Heparin sodium exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring plasma protein. This binding induces a conformational change in antithrombin III, enhancing its ability to inactivate thrombin (factor IIa) and factor Xa. This inhibition prevents the formation of blood clots by disrupting the coagulation cascade .
Comparison with Similar Compounds
Heparin sodium is often compared with other anticoagulants such as low molecular weight heparin, warfarin, and aspirin:
Low Molecular Weight Heparin: Similar anticoagulant properties but with a lower risk of bleeding and longer half-life.
Warfarin: An oral anticoagulant with a different mechanism of action, inhibiting vitamin K-dependent clotting factors.
Aspirin: An antiplatelet agent that inhibits cyclooxygenase, preventing platelet aggregation.
Uniqueness: Heparin sodium is unique due to its rapid onset of action and ability to be used in various medical settings, including surgeries and dialysis. Its natural origin and complex structure make it distinct from synthetic anticoagulants .
Properties
Molecular Formula |
C26H42N2NaO37S5+ |
---|---|
Molecular Weight |
1157.9 g/mol |
IUPAC Name |
sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H42N2O37S5.Na/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36;/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1 |
InChI Key |
JRTRSJGZMRQDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
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